2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)-
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Overview
Description
2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- is a heterocyclic organic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxyl group at the third position, two methyl groups at the fourth position, and a phenyl group at the first position. The (3R) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxylating agent under controlled conditions. For example, the hydroxylation of a 4,4-dimethyl-1-phenylpyrrolidinone precursor can be carried out using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-keto-4,4-dimethyl-1-phenylpyrrolidinone.
Reduction: Formation of 3-hydroxy-4,4-dimethyl-1-phenylpyrrolidine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R-trans)-: Another pyrrolidinone derivative with a hydroxyl group at the third position and a pyridinyl group at the fifth position.
1,5-Dimethyl-2-pyrrolidinone: A pyrrolidinone derivative with two methyl groups at the first and fifth positions.
Uniqueness
2-Pyrrolidinone, 3-hydroxy-4,4-dimethyl-1-phenyl-, (3R)- is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
169221-13-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4,4-dimethyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-13(11(15)10(12)14)9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
JJZWNUSNHASPHA-JTQLQIEISA-N |
Isomeric SMILES |
CC1(CN(C(=O)[C@@H]1O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(C(=O)C1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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